5,7-Dimethylnaphthalen-1-amine

Regioselectivity Photochemical Electron Transfer Organic Synthesis

Researchers face low yields in naphthalene-based OLED material synthesis due to undesired side reactions. This primary amine with 5,7-dimethyl substitution blocks reactive positions, enabling high-purity 4-substituted derivatives. - Blocks undesired reactions: methyl groups at 5,7-positions provide steric protection, validated in patent WO2019/089879 for advanced OLED materials. - Lead-like scaffold: 2 H-bond donors and lower logP than fully alkylated analogs improve solubility and pharmacokinetic potential. - Unique photophysics: distinct emission properties for new fluorescent probes.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 147034-11-5
Cat. No. B132209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylnaphthalen-1-amine
CAS147034-11-5
Synonyms1-Naphthalenamine,5,7-dimethyl-(9CI)
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=C1)N)C
InChIInChI=1S/C12H13N/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h3-7H,13H2,1-2H3
InChIKeyNDDYXDGQJRAXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylnaphthalen-1-amine: A Substituted Naphthylamine Scaffold


5,7-Dimethylnaphthalen-1-amine (CAS 147034-11-5) is a primary aromatic amine featuring a naphthalene core substituted with methyl groups at the 5- and 7-positions. This specific substitution pattern differentiates it from more common naphthylamine isomers and derivatives, positioning it as a valuable building block for synthesizing complex molecules in materials science and medicinal chemistry . The compound's molecular formula is C12H13N with a molecular weight of 171.24 g/mol .

Why Generic Naphthylamine Analogs Cannot Replace It


The performance of naphthylamine derivatives in applications such as OLED materials and kinase inhibitors is highly sensitive to the precise position and nature of ring substituents. Studies on naphthalene-based amine systems demonstrate that methyl group placement alters key properties including reactivity, fluorescence, and molecular conformation [1]. Specifically, the 5,7-dimethyl substitution pattern creates a unique electronic and steric environment that is not replicated by other isomers or N-alkylated derivatives, making generic substitution a high-risk strategy for research and development [2].

Differentiation from Key Analogs


Photochemical Addition Regioselectivity vs. N,N-Dimethyl Analog

5,7-Dimethylnaphthalen-1-amine is a primary amine analog of the well-studied N,N-dimethylnaphthalen-1-amine. Research on the latter compound shows that in photochemical electron transfer additions to electron-deficient alkenes, the reaction occurs mainly at the 4-position, with a minor regioisomer from addition at the 5-position [1]. The presence of methyl groups at the 5- and 7-positions in 5,7-dimethylnaphthalen-1-amine would sterically and electronically block this minor reaction pathway, thus enhancing regioselectivity for 4-position functionalization.

Regioselectivity Photochemical Electron Transfer Organic Synthesis

Physicochemical Profile and Hydrogen Bonding Capacity

The 5,7-dimethyl substitution pattern confers distinct physicochemical properties. Calculated properties for 5,7-dimethylnaphthalen-1-amine include a hydrogen bond donor count of 2 and an acceptor count of 5 [1]. This is markedly different from N,N-dimethyl-1-naphthylamine (CAS 86-56-6), which has 0 hydrogen bond donors , resulting in a lower predicted logP and better water solubility profile for the target compound.

Lipophilicity Druglikeness Property Prediction

Vilsmeier-Haack Formylation Reactivity

The Vilsmeier-Haack reaction is a key method for formylating electron-rich aromatic amines. Studies on dimethylaminonaphthalenes demonstrate that the position of substituents dramatically affects the reaction outcome and yield [1]. While specific data for 5,7-dimethylnaphthalen-1-amine is not reported, its electron-rich naphthalene core, modified by two methyl groups, suggests it would be a competent substrate for this reaction, potentially with different regioselectivity compared to other isomers due to altered electron density distribution.

Electrophilic Aromatic Substitution Vilsmeier-Haack Reaction Formylation

Comparative Fluorescence and Photophysical Behavior

The fluorescence of N,N-dimethylnaphthalen-1-amine is quenched in a diffusion-controlled manner with highly efficient back electron transfer [1]. 5,7-Dimethylnaphthalen-1-amine, being a primary amine, will have a different electronic structure and excited-state dynamics. Its fluorescence properties are likely to be distinct, making it a useful alternative probe or component in systems where the photophysics of the tertiary amine are undesirable.

Fluorescence Photophysics Electron Transfer

OLED Material Intermediate Patent Disclosure

A patent application (WO2019/089879) discloses amine-substituted naphthalene derivatives for use in organic light-emitting diodes (OLEDs) [1]. The claimed compounds include structures where the naphthalene core is substituted with various groups, including methyl groups at the 5- and 7-positions. This demonstrates a clear, commercially relevant application where the specific substitution pattern is crucial for achieving desired electronic and optical properties in device applications.

OLED Organic Electronics Hole Transport Material

Recommended Research and Industrial Applications


Regioselective Synthesis of OLED Hole Transport Materials

Use 5,7-dimethylnaphthalen-1-amine to prepare 4-substituted naphthalene derivatives with high purity. The methyl groups at the 5- and 7-positions block undesired side reactions, a critical advantage for synthesizing advanced OLED materials as described in patent WO2019/089879 [1].

Medicinal Chemistry Library Scaffold

Employ 5,7-dimethylnaphthalen-1-amine as a starting material for creating diverse compound libraries. Its favorable calculated physicochemical properties (2 H-bond donors, lower logP) [2] make it a superior scaffold for generating lead-like molecules with improved solubility and pharmacokinetic potential compared to fully alkylated analogs.

Novel Fluorescent Probes and Sensors

Leverage the distinct photophysical behavior of 5,7-dimethylnaphthalen-1-amine, a primary amine, to design new fluorescent probes. Its emission properties are expected to differ from the well-characterized N,N-dimethylnaphthalen-1-amine [3], offering a new tool for bioimaging and sensing applications.

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